molecular formula C11H15N B11767124 (R)-1-Methyl-3-phenylpyrrolidine

(R)-1-Methyl-3-phenylpyrrolidine

Cat. No.: B11767124
M. Wt: 161.24 g/mol
InChI Key: YDNBZEZHOYJIKQ-NSHDSACASA-N
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Description

®-1-Methyl-3-phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methyl group at the first position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-3-phenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of 3-phenylpyrrolidine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of ®-1-Methyl-3-phenylpyrrolidine may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ®-1-Methyl-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various phenyl-substituted derivatives.

Scientific Research Applications

®-1-Methyl-3-phenylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-Methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (S)-1-Methyl-3-phenylpyrrolidine
  • 1-Methyl-3-(4-methylphenyl)pyrrolidine
  • 1-Methyl-3-(4-chlorophenyl)pyrrolidine

Comparison: ®-1-Methyl-3-phenylpyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer (S)-1-Methyl-3-phenylpyrrolidine

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(3R)-1-methyl-3-phenylpyrrolidine

InChI

InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1

InChI Key

YDNBZEZHOYJIKQ-NSHDSACASA-N

Isomeric SMILES

CN1CC[C@@H](C1)C2=CC=CC=C2

Canonical SMILES

CN1CCC(C1)C2=CC=CC=C2

Origin of Product

United States

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